molecular formula C12H15N3O3 B14581302 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide CAS No. 61491-86-9

1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide

Cat. No.: B14581302
CAS No.: 61491-86-9
M. Wt: 249.27 g/mol
InChI Key: GKLSVNJLMNZUJO-UHFFFAOYSA-N
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Description

1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functionalization to introduce the methoxy groups .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize byproducts and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-Methyl-5,6-dimethoxy-1H-indazole-3-carboxamide
  • 1-Propyl-5,6-dimethoxy-1H-indazole-3-carboxamide
  • 1-Butyl-5,6-dimethoxy-1H-indazole-3-carboxamide

Uniqueness: 1-Ethyl-5,6-dimethoxy-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methoxy groups can enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

61491-86-9

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

1-ethyl-5,6-dimethoxyindazole-3-carboxamide

InChI

InChI=1S/C12H15N3O3/c1-4-15-8-6-10(18-3)9(17-2)5-7(8)11(14-15)12(13)16/h5-6H,4H2,1-3H3,(H2,13,16)

InChI Key

GKLSVNJLMNZUJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2C(=N1)C(=O)N)OC)OC

Origin of Product

United States

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